Oxetane-3-carbaldehyde
Overview
Description
Oxetane-3-carbaldehyde is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives for the treatment of blood disorders . Its molecular formula is C4H6O2 .
Synthesis Analysis
A 4-pot telescoped procedure has been developed to prepare Oxetane-3-carbaldehyde using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A telescoped three-step sequence to functionalized spirocyclic oxetanes has been reported, involving Paternò–Büchi reactions between maleic acid derivatives and cyclic ketones .
Molecular Structure Analysis
The molecular structure of Oxetane-3-carbaldehyde is characterized by a four-membered oxetane ring. The molecular formula is C4H6O2, with an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .
Chemical Reactions Analysis
Oxetane-3-carbaldehyde can undergo various chemical reactions. For instance, under photoirradiation, a photocatalyst–quinuclidine system generates a radical in the α-position to the alcohol group, which is nucleophilic enough to add onto the vinyl sulfonium ion .
Physical And Chemical Properties Analysis
Oxetane-3-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 134.2±15.0 °C at 760 mmHg, and a vapor pressure of 8.2±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 42.3±13.9 °C .
Scientific Research Applications
Oxetane-3-carbaldehyde derivatives, such as 2-chloroquinoline-3-carbaldehyde and related analogs, are used in the synthesis of quinoline ring systems and other heterocyclic systems. They have applications in biological evaluation and synthetic chemistry (Hamama et al., 2018).
Oxetane-3-carbaldehyde and its related compounds are involved in photochemical reactions, such as the Paterno–Büchi reaction, leading to oxetan formation. This reaction has implications in understanding the photochemistry of aldehydes and ketones (Funke & Cerfontain, 1976).
In pharmaceuticals, oxetane-3-carbaldehyde derivatives are useful in drug discovery. For example, oxetan-3-ones synthesized from propargylic alcohols are valuable for their potential in drug development (Ye, He, & Zhang, 2010).
Oxetane-3-carbaldehyde derivatives play a role in the development of new single molecule magnets. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a derivative, is used in the synthesis of paramagnetic transition metal ions (Giannopoulos et al., 2014).
The thermal decomposition of oxetan-3-one, a related compound, has been studied theoretically to understand its reaction pathways, which is crucial in the field of computational chemistry and theoretical studies (Pustuła, Plonka, & Makowski, 2020).
Oxetanes, including oxetane-3-carbaldehyde, are versatile building blocks in drug-related synthesis, with applications in creating functionalized carbamates and other pharmaceutical compounds (Guo, Laserna, Rintjema, & Kleij, 2016).
The oxetane ring, as found in oxetane-3-carbaldehyde, is significant in drug discovery as a bioisostere for geminal dimethyl and carbonyl groups, influencing properties like solubility and metabolic stability (Wuitschik et al., 2010).
Safety And Hazards
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future directions include further exploration of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .
properties
IUPAC Name |
oxetane-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCBRGMZDWYEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693535 | |
Record name | Oxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetane-3-carbaldehyde | |
CAS RN |
1305207-52-6 | |
Record name | Oxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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